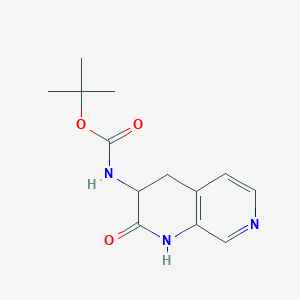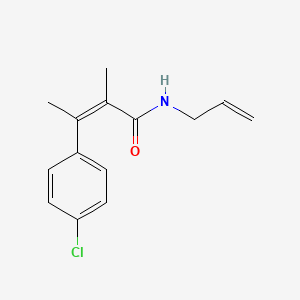
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- is an organic compound with the molecular formula C13H14ClNO This compound is characterized by the presence of a butenamide group, a chlorophenyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of 3-(4-chlorophenyl)-2-methylacrylic acid with propenylamine under specific reaction conditions. The reaction typically requires a catalyst, such as a base, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-, (E)-
- 2-Butenamide, 3-(4-chlorophenyl)-2-cyano-
- 2-Butenamide, N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxo-
Uniqueness
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propenyl group and the (Z)-configuration may influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60548-49-4 |
|---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C14H16ClNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10- |
InChI Key |
FNXMXVMYHCIAGR-KHPPLWFESA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
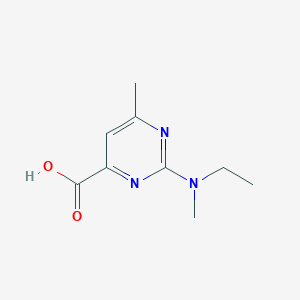
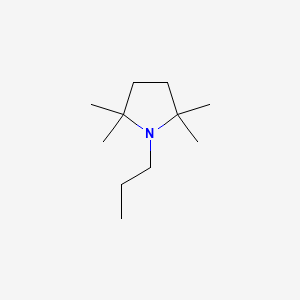
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
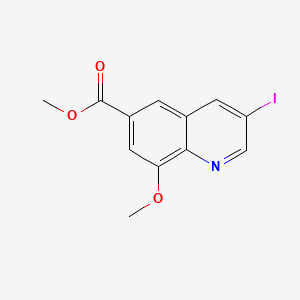
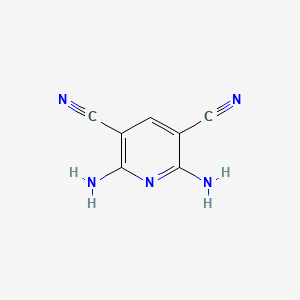
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
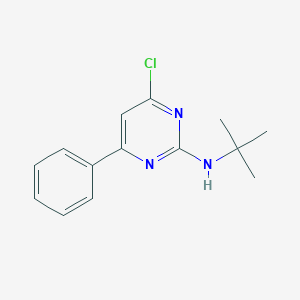
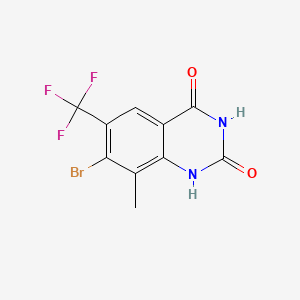
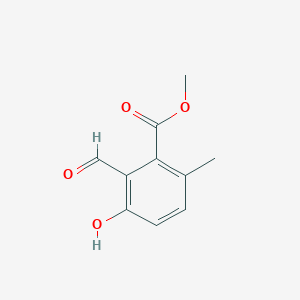
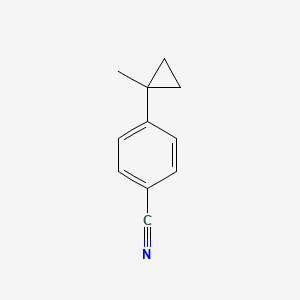
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
